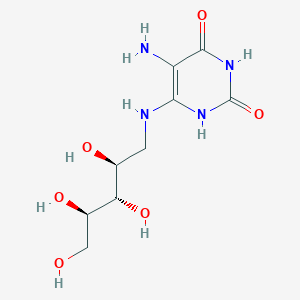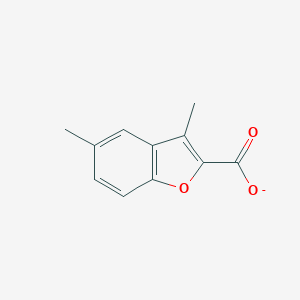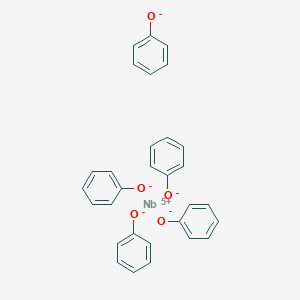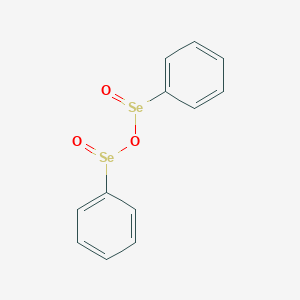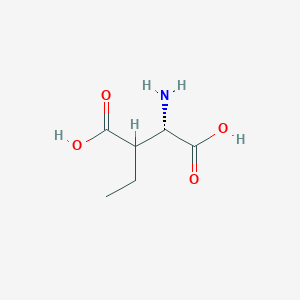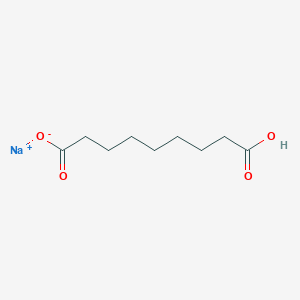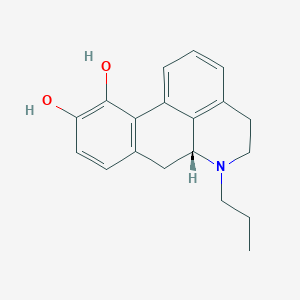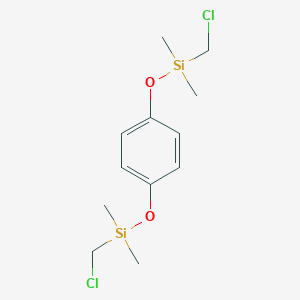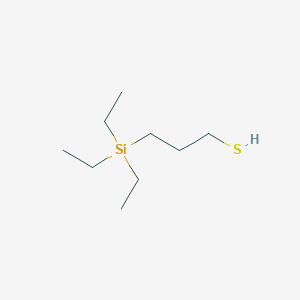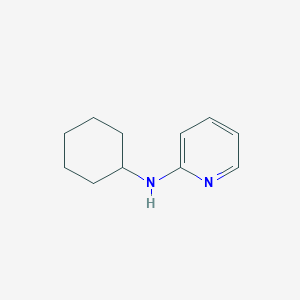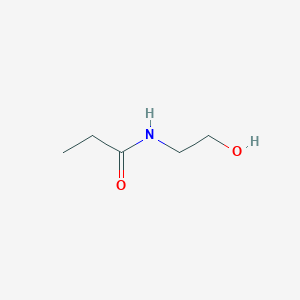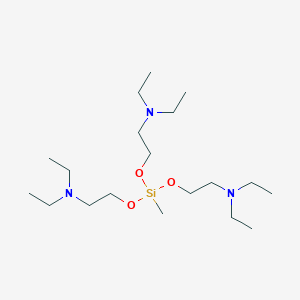
Methyltris(2-diethylaminoethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris(2-diethylaminoethoxy)silane is a chemical compound that belongs to the group of silanes. It is commonly used in various scientific research applications due to its unique properties.
Wirkmechanismus
Methyltris(2-diethylaminoethoxy)silane functions as a coupling agent by forming covalent bonds between the nanoparticles and the surface modifier. The covalent bonds improve the stability and dispersibility of the nanoparticles, making them more suitable for various applications. Additionally, Methyltris(2-diethylaminoethoxy)silane can modify the surface properties of materials by forming a thin layer of the surface modifier on the material's surface.
Biochemische Und Physiologische Effekte
Methyltris(2-diethylaminoethoxy)silane does not have any known biochemical or physiological effects. However, it is important to handle the compound with care, as it can be hazardous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its ability to improve the stability and dispersibility of nanoparticles, its ability to modify the surface properties of materials, and its versatility as a precursor for the synthesis of other organosilanes. The limitations of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its potential hazards if not handled properly and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of Methyltris(2-diethylaminoethoxy)silane in scientific research. One potential direction is the development of new coupling agents that can improve the stability and dispersibility of nanoparticles even further. Another potential direction is the exploration of new applications for Methyltris(2-diethylaminoethoxy)silane, such as in the modification of biological materials. Additionally, further research is needed to fully understand the mechanism of action of Methyltris(2-diethylaminoethoxy)silane and its potential applications in various fields.
Conclusion:
Methyltris(2-diethylaminoethoxy)silane is a versatile compound that has numerous scientific research applications. Its ability to improve the stability and dispersibility of nanoparticles and modify the surface properties of materials makes it a valuable tool in various fields. Further research is needed to fully understand the potential applications of Methyltris(2-diethylaminoethoxy)silane and its mechanism of action.
Synthesemethoden
Methyltris(2-diethylaminoethoxy)silane can be synthesized by reacting triethoxysilane with diethylaminoethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a specific temperature. The resulting product is then purified to obtain Methyltris(2-diethylaminoethoxy)silane.
Wissenschaftliche Forschungsanwendungen
Methyltris(2-diethylaminoethoxy)silane is extensively used in various scientific research applications. It is commonly used as a coupling agent in the synthesis of nanoparticles, as it can improve the stability and dispersibility of nanoparticles. It is also used as a surface modifier for various materials, including glass, metal, and plastic. Additionally, Methyltris(2-diethylaminoethoxy)silane is used as a precursor for the synthesis of other organosilanes.
Eigenschaften
CAS-Nummer |
17146-73-5 |
|---|---|
Produktname |
Methyltris(2-diethylaminoethoxy)silane |
Molekularformel |
C19H45N3O3Si |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
2-[bis[2-(diethylamino)ethoxy]-methylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H45N3O3Si/c1-8-20(9-2)14-17-23-26(7,24-18-15-21(10-3)11-4)25-19-16-22(12-5)13-6/h8-19H2,1-7H3 |
InChI-Schlüssel |
KDESIYFKVJTIOS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Andere CAS-Nummern |
17146-73-5 |
Synonyme |
Tris[2-(diethylamino)ethoxy](methyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




